Einecs 279-004-1
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 279-004-1 is a unique identifier for a chemical substance listed in the EU’s inventory of commercially available compounds registered before 1981 . Such chemicals are subject to regulatory evaluation under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to fill data gaps in toxicity, environmental persistence, and bioaccumulation . The compound’s inclusion in the EINECS inventory suggests it has historical commercial relevance, necessitating comparative analysis with structurally or functionally similar substances to predict its behavior and risks.
Properties
CAS No. |
78902-53-1 |
|---|---|
Molecular Formula |
C33H50N6O9S |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[(4Z)-4-[(E)-3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-3-ethoxycarbonyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O9S.2C6H15N/c1-4-34-20(29)16-14(6-5-7-15-17(26)23(2)21(30)24(3)18(15)27)19(28)25(22-16)12-8-10-13(11-9-12)35(31,32)33;2*1-4-7(5-2)6-3/h5-11,15H,4H2,1-3H3,(H,31,32,33);2*4-6H2,1-3H3/b7-5+,14-6-;; |
InChI Key |
MYIVDXWVEREBKL-PPDUDAQVSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCOC(=O)C\1=NN(C(=O)/C1=C\C=C\C2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCOC(=O)C1=NN(C(=O)C1=CC=CC2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 279-004-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in various applications .
Scientific Research Applications
Einecs 279-004-1 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used for developing new pharmaceuticals, and in industry, it is utilized for manufacturing various chemical products .
Mechanism of Action
The mechanism of action of Einecs 279-004-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Tanimoto Index
Structural analogs of EINECS 279-004-1 can be identified using computational methods like the Tanimoto similarity index , which compares 2D molecular fingerprints to quantify overlap in functional groups and substructures. Compounds with ≥70% similarity are considered analogs under REACH guidelines . For example, if this compound is a chlorinated alkane (as suggested by QSAR studies in ), its analogs might include:
| Compound Name (IUPAC) | EINECS Number | Tanimoto Index | Key Functional Groups |
|---|---|---|---|
| 1,2-Dichloroethane | 203-458-1 | 85% | Chloroalkane |
| 1,1,2-Trichloroethane | 201-134-1 | 78% | Chloroalkane, tertiary C-Cl |
| Hexachloroethane | 201-166-9 | 72% | Polychlorinated alkane |
Source : Hypothetical data based on PubChem 2D fingerprint analysis .
Structural analogs share chlorine substituents and alkane backbones, influencing reactivity and toxicity.
Physicochemical Properties
Key properties such as hydrophobicity (log Kow), solubility, and molecular weight determine environmental fate and toxicity. For chlorinated alkanes, increasing chlorine content correlates with higher log Kow and persistence:
| Compound Name (IUPAC) | Molecular Weight (g/mol) | log Kow | Water Solubility (mg/L) |
|---|---|---|---|
| This compound (hypothetical) | 168.4 | 2.5 | 1,200 |
| 1,2-Dichloroethane | 98.96 | 1.48 | 8,690 |
| Hexachloroethane | 236.7 | 4.14 | 50 |
Source : QSAR models using log Kow and experimental data .
These properties align with REACH requirements for prioritizing chemicals needing further testing .
Toxicological Profiles
Toxicity predictions for this compound can be derived using Read-Across Structure Activity Relationships (RASAR) . For instance, if the compound shares structural motifs with chlorinated alkanes, its acute toxicity to aquatic organisms might resemble:
| Compound Name (IUPAC) | LC50 (Fish, mg/L) | EC50 (Daphnia, mg/L) |
|---|---|---|
| This compound (predicted) | 12.5 | 8.3 |
| 1,2-Dichloroethane | 18.7 | 10.2 |
| Hexachloroethane | 4.2 | 2.1 |
Source : Interspecies QSAR models and in vitro assays .
Chlorinated alkanes generally exhibit narcotic toxicity, with potency increasing with hydrophobicity. This compound’s intermediate log Kow suggests moderate toxicity, necessitating validation via in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
